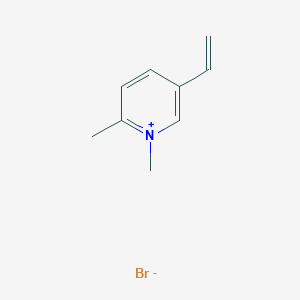
5-Ethenyl-1,2-dimethylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-1,2-dimethylpyridin-1-ium bromide is a pyridinium salt with the molecular formula C9H12BrN. This compound is known for its unique structure, which includes an ethenyl group attached to the pyridinium ring. Pyridinium salts are widely recognized for their applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1,2-dimethylpyridin-1-ium bromide typically involves the quaternization of 5-ethenyl-1,2-dimethylpyridine with a suitable alkylating agent, such as methyl bromide. The reaction is usually carried out in an aprotic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-1,2-dimethylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium iodide (NaI) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of corresponding halide salts.
Scientific Research Applications
5-Ethenyl-1,2-dimethylpyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Ethenyl-1,2-dimethylpyridin-1-ium bromide involves its interaction with molecular targets, such as enzymes and receptors. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyridinium ring can also interact with nucleophilic sites in enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-ethylpyridinium bromide
- 1,2-Dimethyl-3-ethenylpyridinium chloride
- 1-Ethenyl-2,3-dimethylpyridinium iodide
Uniqueness
5-Ethenyl-1,2-dimethylpyridin-1-ium bromide is unique due to its specific substitution pattern on the pyridinium ring. The presence of both ethenyl and dimethyl groups imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
53584-12-6 |
|---|---|
Molecular Formula |
C9H12BrN |
Molecular Weight |
214.10 g/mol |
IUPAC Name |
5-ethenyl-1,2-dimethylpyridin-1-ium;bromide |
InChI |
InChI=1S/C9H12N.BrH/c1-4-9-6-5-8(2)10(3)7-9;/h4-7H,1H2,2-3H3;1H/q+1;/p-1 |
InChI Key |
PYNNQTZJIHVAPR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C=C(C=C1)C=C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


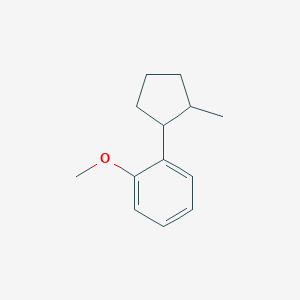
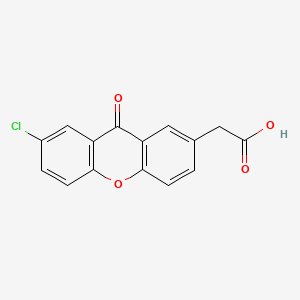
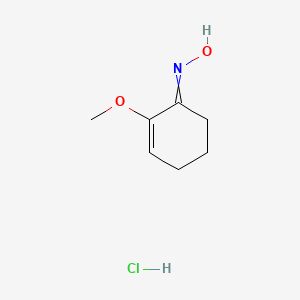

![Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate](/img/structure/B14641169.png)

![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)

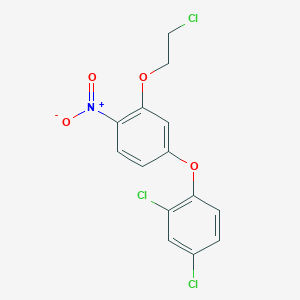

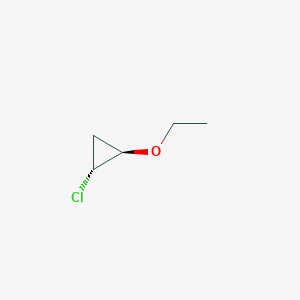
![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)


